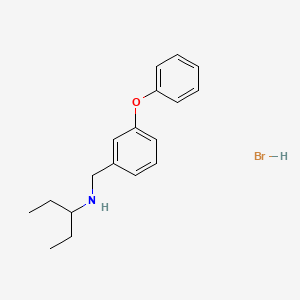![molecular formula C11H9F2NO3 B2506425 1-[(2,6-Difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid CAS No. 1457594-17-0](/img/structure/B2506425.png)
1-[(2,6-Difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-[(2,6-Difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid" is a structurally unique molecule that incorporates a cyclopropane ring, which is a common feature in various bioactive compounds. The presence of the difluorophenyl group suggests potential bioisosteric properties, possibly enhancing the lipophilicity and bioactivity of the molecule .
Synthesis Analysis
The synthesis of cyclopropane-containing compounds can be complex due to the inherent strain in the three-membered ring. A related synthesis approach for a fluorinated analog of 1-aminocyclopropane carboxylic acid involves cyclopropanation followed by a series of reactions including Curtius rearrangement and oxidative cleavage . Another synthesis method for a cyclopropane derivative, specifically racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid, involves iodocarbocyclization and azidation steps . These methods highlight the versatility and challenges in synthesizing cyclopropane derivatives.
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives can significantly influence their biological activity. For instance, the X-ray crystal structure analysis of certain 1-aminocyclopropane-1-carboxylic acid derivatives reveals that the cyclopropane rings possess a Z-configuration, which could be crucial for their interaction with biological targets . The spatial arrangement of substituents around the cyclopropane ring is a key factor in determining the molecule's reactivity and binding affinity.
Chemical Reactions Analysis
Cyclopropane-containing compounds can undergo various chemical reactions, including ring-opening and cycloisomerization. For example, donor-acceptor cyclopropanes can smoothly undergo ring-opening reactions or cycloisomerization in the presence of acid, leading to different products depending on the acid's properties . Additionally, cyclopropane derivatives can act as inhibitors for certain enzymes, as seen with compounds that inhibit apple 1-aminocyclopropane-1-carboxylic acid oxidase .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The presence of fluorine atoms, as in the 2,6-difluorophenyl group, can increase the compound's lipophilicity and potentially its ability to cross biological membranes . The cyclopropane core itself is known for its high strain energy, which can affect the compound's stability and reactivity. The specific properties of "this compound" would need to be determined experimentally, but insights can be drawn from related compounds' behavior in biological systems and their interaction with enzymes .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 1-[(2,6-Difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid are currently unknown. This compound belongs to the class of organic compounds known as anilides . Anilides are organic heterocyclic compounds derived from oxoacids by replacing an OH group with the NHPh group or a derivative formed by ring substitution .
Propiedades
IUPAC Name |
1-[(2,6-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO3/c12-6-2-1-3-7(13)8(6)14-9(15)11(4-5-11)10(16)17/h1-3H,4-5H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZNJFSZPFMZLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=C(C=CC=C2F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{3-chloro-5H,6H,7H,8H-pyrido[3,4-c]pyridazine-7-carbonyl}-5-methyl-1,2-thiazole](/img/structure/B2506343.png)
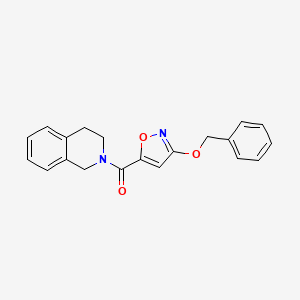
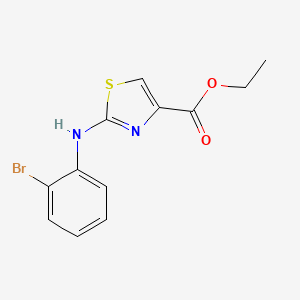

![1-[4-[4-(4-Methylpyrimidin-2-yl)piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2506348.png)
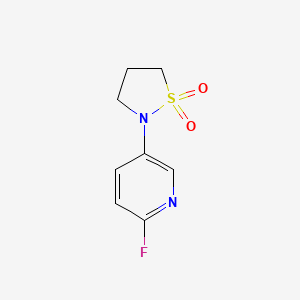
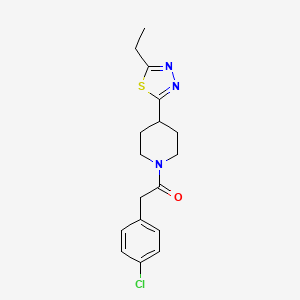
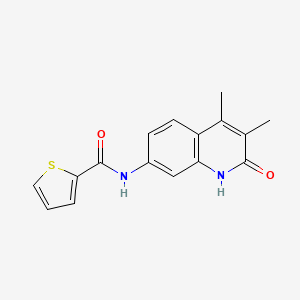
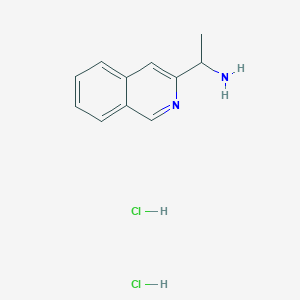

![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2506356.png)


